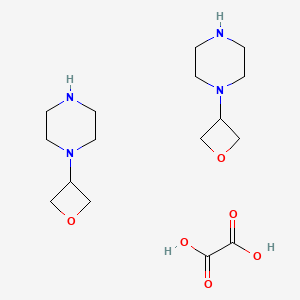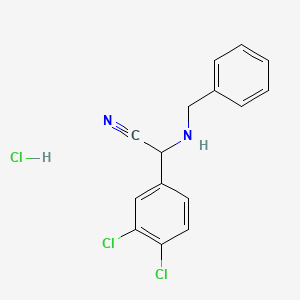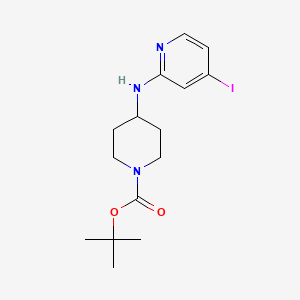
2-(4-Aminopiperidin-1-yl)pyridin-3-amine
説明
2-(4-Aminopiperidin-1-yl)pyridin-3-amine (2-APPA) is an organic compound belonging to the class of pyridines and amines. It is a versatile compound with a wide range of applications in synthetic chemistry, biochemistry, and pharmacology. 2-APPA has been used in the synthesis of drugs, as a reagent in organic reactions, and as an intermediate in the synthesis of other compounds. In addition, 2-APPA has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
科学的研究の応用
Inhibition of Protein Kinase B (Akt)
2-(4-Aminopiperidin-1-yl)pyridin-3-amine: has been identified as a core structure in the development of inhibitors targeting Protein Kinase B (Akt), a key player in cell signaling pathways that regulate growth and survival . Akt signaling is often deregulated in cancer, making Akt inhibitors potential antitumor agents. The compound’s derivatives have shown efficacy in modulating biomarkers of signaling through Akt in vivo and inhibiting the growth of human tumor xenografts in mice.
Synthesis of Heterocyclic Compounds
This compound plays a significant role in the synthesis of complex molecules, particularly nitrogen heterocycles, which are crucial in medicinal chemistry. Its structure is related to various chemical research methodologies and synthetic processes, highlighting its importance in the development of new therapeutic agents.
Development of Dipeptidyl Peptidase IV Inhibitors
The chemical structure of 2-(4-Aminopiperidin-1-yl)pyridin-3-amine is associated with the advancement of dipeptidyl peptidase IV inhibitors. These inhibitors are important for the treatment of type 2 diabetes and are a testament to the significance of nitrogen-containing scaffolds in drug design.
Biomedical Applications of Pyrazolo[3,4-b]pyridines
Although not directly mentioned, the compound is structurally related to pyrazolo[3,4-b]pyridines, which have a wide range of biomedical applications . These applications include acting as analogs to purine bases, which are fundamental components of DNA and RNA, thus offering potential in the design of drugs targeting genetic material.
Targeting Molecular Pathologies in Cancer
The compound’s derivatives have been utilized in targeting molecular pathologies common in many human cancers . By inhibiting specific kinases like Akt, these derivatives can disrupt cancer cell proliferation and survival, offering a pathway to develop new cancer therapies.
Optimization of Lipophilic Substitution
Research has focused on optimizing lipophilic substitution within a series of derivatives of 2-(4-Aminopiperidin-1-yl)pyridin-3-amine to create ATP-competitive inhibitors . These inhibitors have shown selectivity for inhibiting Akt over closely related kinases, which is crucial for reducing side effects and increasing therapeutic efficacy.
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-8-3-6-14(7-4-8)10-9(12)2-1-5-13-10/h1-2,5,8H,3-4,6-7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMHPUYAYNDLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)








![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)